molecular formula C13H10O4S B12647085 Phenyl 4-formylbenzenesulfonate CAS No. 106939-96-2

Phenyl 4-formylbenzenesulfonate

Cat. No.: B12647085
CAS No.: 106939-96-2
M. Wt: 262.28 g/mol
InChI Key: NRGXLLCVKBQWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-formylbenzenesulfonate is an organic compound characterized by the presence of a phenyl group attached to a 4-formylbenzenesulfonate moiety

Preparation Methods

The synthesis of Phenyl 4-formylbenzenesulfonate typically involves the reaction of phenol with 4-formylbenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonate ester. The reaction conditions generally include the use of an organic solvent like acetone and maintaining a controlled temperature to ensure optimal yield .

Chemical Reactions Analysis

Phenyl 4-formylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl 4-formylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonate group can enhance the solubility and stability of the compound, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Phenyl 4-formylbenzenesulfonate can be compared with similar compounds such as 4-formylbenzenesulfonic acid and alkylbenzene sulfonates. While 4-formylbenzenesulfonic acid shares the formyl and sulfonate groups, it lacks the phenyl group, which can influence its reactivity and applications. Alkylbenzene sulfonates, on the other hand, are widely used as surfactants due to their hydrophilic sulfonate head-group and hydrophobic alkyl tail-group .

This compound stands out due to its unique combination of a phenyl group with a formylbenzenesulfonate moiety, offering distinct chemical and biological properties.

Properties

CAS No.

106939-96-2

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

phenyl 4-formylbenzenesulfonate

InChI

InChI=1S/C13H10O4S/c14-10-11-6-8-13(9-7-11)18(15,16)17-12-4-2-1-3-5-12/h1-10H

InChI Key

NRGXLLCVKBQWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.